UZH1a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

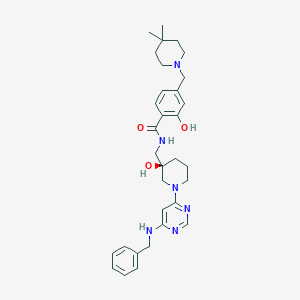

N-[[(3R)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYRDVXYAOGDNK-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UZH1a mechanism of action on METTL3

An In-depth Technical Guide on the Mechanism of Action of UZH1a on METTL3

Executive Summary

The N6-methyladenosine (m6A) modification of RNA, catalyzed by the METTL3-METTL14 methyltransferase complex, is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML).[1] this compound is a potent, selective, and cell-permeable small molecule inhibitor of METTL3.[2] Developed through a structure-based drug discovery approach, this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding directly within the catalytic pocket of METTL3.[3][4] Its inhibitory action leads to a dose-dependent reduction of m6A levels in cellular mRNA, which in sensitive cancer cell lines like MOLM-13, translates to anti-proliferative effects, cell cycle arrest, and apoptosis.[5] The co-crystal structure of this compound with the METTL3/14 complex reveals a unique binding mode that induces a conformational rearrangement of key residues, conferring high selectivity against other SAM-dependent methyltransferases. This technical guide details the molecular mechanism, quantitative activity, and cellular impact of this compound, providing researchers and drug developers with a comprehensive overview of its function.

Molecular Mechanism of Action

This compound functions as a high-nanomolar inhibitor of the METTL3 catalytic subunit by competing with the methyl-donor cofactor, S-adenosylmethionine (SAM).

1.1. Binding Mode and Structural Interactions: The co-crystal structure of this compound bound to the human METTL3-METTL14 complex (PDB ID: 7ACD) reveals that the inhibitor occupies the adenosine-binding portion of the SAM pocket. Key interactions include:

-

Hydrogen Bonds: The pyrimidine ring of this compound forms hydrogen bonds with the backbone of Asn549 and Ile378. The inhibitor's hydroxyl group also interacts with the side chain of Asn549.

-

Salt Bridge Formation: A tertiary amino group on this compound forms a crucial salt bridge with the side chain of Asp395.

-

Conformational Rearrangement: The binding of this compound induces a significant "castling-like" conformational change. The salt bridge formation between this compound and Asp395 displaces the side chain of Lys513. This displaced Lys513 then forms a new salt bridge with Glu532, a position normally occupied by the amino group of SAM. This unique rearrangement is not observed with SAM binding and is believed to be a primary reason for this compound's high selectivity over other methyltransferases.

Its enantiomer, UZH1b, is approximately 100 times less active, underscoring the specific stereochemical requirements for potent inhibition.

1.2. Competitive Inhibition of METTL3: By occupying the SAM-binding site, this compound directly prevents the binding of the endogenous methyl donor. This abrogates the catalytic activity of METTL3, halting the transfer of a methyl group to adenosine residues on target mRNA molecules. This SAM-competitive mechanism has been confirmed through biochemical assays and structural studies.

Quantitative Data Presentation

The inhibitory activity and cellular effects of this compound have been quantified across various assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

|---|---|---|---|---|

| Biochemical Enzyme Assay (HTRF) | IC50 | 280 nM | - | |

| Cellular m6A Reduction (UPLC-MS/MS) | IC50 | 4.6 µM | MOLM-13 | |

| Cell Growth Inhibition | GI50 | 11 µM | MOLM-13 | |

| Cell Growth Inhibition | IC50 | 67 µM | HEK293T | |

| Cell Growth Inhibition | IC50 | 87 µM | U2Os | |

| m6A Reduction Kinetics | Half-decay time (τ) | 1.8 hours | MOLM-13 |

| m6A Reduction Kinetics | Max Inhibition | ~70% | MOLM-13 | |

Table 2: Binding and Selectivity Characteristics of this compound

| Assay Type | Parameter | This compound | UZH1b (Inactive Enantiomer) | Reference |

|---|---|---|---|---|

| Protein Thermal Shift | ΔTm at 10 µM | +2.5°C | +0.5°C | |

| Caco-2 Permeability | Papp | >1 x 10⁻⁵ cm/s | - | |

| Selectivity Panel | % Activity at 10 µM | >75% | - |

| Assay included protein methyltransferases DOT1L, G9a, PRMT1, SETD2, SMYD3, and others. |

Cellular Consequences of METTL3 Inhibition

Treatment of cancer cells with this compound, particularly AML cells that are dependent on METTL3, elicits significant downstream effects.

-

Reduction of m6A Levels: this compound causes a rapid, dose-dependent decrease in the m6A/A ratio in mRNA without altering the total protein levels of METTL3 itself.

-

Impact on Oncogenic mRNA: In AML, METTL3-mediated m6A modification enhances the translation of key oncogenic transcripts such as MYC, BCL2, and PTEN. Inhibition by this compound reduces the stability and translation of these mRNAs.

-

Phenotypic Effects: The reduction in oncoprotein levels leads to decreased cell proliferation, cell cycle arrest in the G1 phase, and induction of apoptosis, as measured by Annexin-V staining.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below.

4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This biochemical assay measures the enzymatic activity of METTL3/14 by detecting the formation of S-adenosylhomocysteine (SAH), a product of the methylation reaction. The assay uses an anti-SAH antibody labeled with a donor fluorophore and an SAH-tracer labeled with an acceptor. In the absence of enzymatic activity (or in the presence of an inhibitor), the antibody binds the tracer, producing a high HTRF signal. As METTL3/14 produces SAH, it displaces the tracer, leading to a decrease in signal.

-

Materials: Recombinant METTL3/14 complex, SAM, biotinylated RNA substrate, SAH-d4 tracer, anti-SAH-Tb antibody, streptavidin-XL665, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20), 384-well plates, HTRF-compatible plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the METTL3/14 enzyme and the biotinylated RNA substrate to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding SAM. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and perform detection by adding a solution containing the SAH-d4 tracer, anti-SAH-Tb antibody, and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for detection reagents to equilibrate.

-

Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

4.2. UPLC-MS/MS for Cellular m6A Quantification

-

Principle: This method provides a highly accurate quantification of the m6A-to-A (adenosine) ratio in a given RNA sample. mRNA is extracted from cells, enzymatically digested into single nucleosides, and then analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

-

Materials: this compound-treated and control cells, mRNA isolation kit (e.g., Dynabeads mRNA DIRECT), nuclease P1, bacterial alkaline phosphatase, LC-MS grade water and acetonitrile, formic acid, UPLC-MS/MS system with a triple quadrupole mass spectrometer.

-

Procedure:

-

Culture cells (e.g., MOLM-13) and treat with various concentrations of this compound or DMSO control for a specified time (e.g., 16 hours).

-

Harvest cells and isolate poly(A)+ mRNA using an appropriate kit.

-

Quantify the extracted mRNA (e.g., using a Qubit fluorometer).

-

Digest 100-200 ng of mRNA to single nucleosides by sequential incubation with nuclease P1 and bacterial alkaline phosphatase.

-

Separate the nucleosides using UPLC on a C18 column with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Detect and quantify adenosine and m6A using the mass spectrometer operating in multiple reaction monitoring (MRM) mode, using established mass transitions for each nucleoside.

-

Generate standard curves with known amounts of pure nucleosides to ensure accurate quantification.

-

Calculate the m6A/A ratio for each sample and normalize to the DMSO control.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Discovery and Synthesis of UZH1a: A Potent and Selective METTL3 Inhibitor for Epitranscriptomic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is primarily installed by the METTL3-METTL14 methyltransferase complex. Dysregulation of this process is implicated in various diseases, including cancer. UZH1a has emerged as a potent, selective, and cell-permeable small molecule inhibitor of METTL3, making it a valuable chemical probe for studying epitranscriptomic modulation and a promising starting point for therapeutic development. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological characterization of this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted effort to identify potent and selective inhibitors of METTL3.[1][2] The initial phase involved screening an adenine-based chemical library, which yielded several lead compounds with micromolar potency in a homogenous time-resolved fluorescence (HTRF) enzyme inhibition assay.[1][2]

Subsequently, a structure-based drug discovery approach was employed to optimize these initial hits.[3] This optimization process, guided by the crystal structure of METTL3, led to the development of the high-nanomolar inhibitor this compound. Its enantiomer, UZH1b, was found to be approximately 100-fold less active, highlighting the stereospecificity of the interaction with the METTL3 enzyme.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the synthesis of the racemic compound, UZH1. The enantiomers, this compound and UZH1b, are then separated using chiral chromatography.

Synthesis of Racemic UZH1

The synthesis of the racemic precursor of this compound, N-((1-(6-(benzylamino)pyrimidin-4-yl)-3-hydroxypiperidin-3-yl)methyl)-4-((4,4-dimethylpiperidin-1-yl)methyl)-2-methoxybenzamide, is a key step. This intermediate is then treated with 1 M BBr3 in DCM at 0°C, and the mixture is stirred at 25°C for 16 hours. The crude product is purified by HPLC to yield the racemic N-((1-(6-(benzylamino)pyrimidin-4-yl)-3-hydroxypiperidin-3-yl)methyl)-4-((4,4-dimethylpiperidin-1-yl)methyl)-2-hydroxybenzamide (UZH1).

Chiral Separation of Enantiomers

The separation of the UZH1 enantiomers is achieved through preparative HPLC on a chiral column. This process yields the individual enantiomers, this compound and UZH1b, as white solids with a purity of over 99.5%. The absolute configuration of this compound was confirmed by X-ray crystallography.

Mechanism of Action

This compound acts as a SAM-competitive inhibitor of METTL3. It binds to the S-adenosyl methionine (SAM)-binding pocket of METTL3, preventing the natural cofactor from binding and thus inhibiting the methyltransferase activity. The crystal structure of the METTL3/14 complex bound to this compound reveals that the inhibitor fills the adenosine-binding pocket.

The binding of this compound induces a significant conformational rearrangement of the Lys513 side chain, which is not observed with the binding of SAM. This induced conformational change contributes to the high selectivity of this compound for METTL3 over other SAM-dependent methyltransferases.

Quantitative Data Summary

This compound has been characterized in various biochemical and cellular assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data.

| Biochemical Assays | |

| Parameter | Value |

| METTL3 Inhibition IC50 (HTRF assay) | 280 nM |

| UZH1b METTL3 Inhibition (HTRF assay) | ~100-fold less active than this compound |

| Selectivity vs. other Protein Methyltransferases (at 10 µM) | >75% remaining enzymatic activity |

| Cellular Assays | |

| Cell Line | Parameter |

| MOLM-13 (Human Leukemia) | m6A Reduction IC50 |

| Growth Inhibition GI50 (72h) | |

| HEK293T (Human Embryonic Kidney) | m6A Reduction IC50 |

| Growth Inhibition IC50 (72h) | |

| U2OS (Human Osteosarcoma) | m6A Reduction IC50 |

| Growth Inhibition IC50 (72h) |

| Pharmacokinetic Properties | |

| Parameter | Value |

| Molecular Weight | 558 g/mol |

| logD7.4 | 2.6 |

| Caco-2 Permeability (Papp) | >1 x 10⁻⁵ cm/s |

| Efflux Ratio | 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the research on this compound.

Homogenous Time-Resolved Fluorescence (HTRF) Enzyme Inhibition Assay

This biochemical assay was used to determine the in vitro potency of this compound against METTL3. The assay measures the methylation of a substrate by the METTL3/METTL14 complex. The generation of S-adenosyl homocysteine (SAH) is detected using an antibody-based HTRF detection system. The IC50 value is determined by measuring the inhibition of the enzymatic reaction at various concentrations of the inhibitor.

Cellular m6A Level Quantification by UPLC-MS/MS

To assess the cellular activity of this compound, the levels of m6A in mRNA were quantified.

-

Cell Treatment: Cells (e.g., MOLM-13, HEK293T, U2OS) are treated with varying concentrations of this compound or DMSO as a control for a specified period (e.g., 16 hours).

-

mRNA Isolation: Total RNA is extracted from the cells, and mRNA is isolated using oligo(dT)-magnetic beads.

-

RNA Digestion: The purified mRNA is digested into single nucleosides.

-

UPLC-MS/MS Analysis: The digested nucleosides are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the ratio of m6A to adenosine (A).

Cell Viability and Growth Inhibition Assays

The effect of this compound on cell proliferation was evaluated using standard cell viability assays.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The GI50 or IC50 values are calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest by this compound in sensitive cell lines like MOLM-13 was investigated.

-

Compound Treatment: MOLM-13 cells are treated with this compound (e.g., 20 µM) or its inactive enantiomer UZH1b for a specific duration (e.g., 16 hours).

-

Apoptosis Staining: Cells are stained with Annexin-V and a viability dye (e.g., propidium iodide) to detect early and late apoptotic cells by flow cytometry.

-

Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye. The DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

References

UZH1a: A Potent and Selective METTL3 Inhibitor for Epitranscriptomic Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of UZH1a, a potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic modulation of cellular processes. Here, we detail the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Furthermore, we provide detailed methodologies for key experimental assays and visualize critical pathways and workflows to facilitate a deeper understanding of this compound's utility as a chemical probe and potential therapeutic agent.

Core Concepts: Chemical Structure and Properties

This compound is a non-nucleoside derivative developed through a structure-based drug design approach.[1] It exhibits high affinity and selectivity for the S-adenosyl methionine (SAM) binding pocket of METTL3.[2]

Chemical Structure:

The absolute configuration of this compound has been determined by X-ray crystallography.[3]

Physicochemical and Biochemical Properties:

This compound possesses favorable physicochemical properties for cell-based experiments, including a relatively low molecular weight and an optimal octanol-water partition coefficient (logD7.4) for cell permeability.[4] The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 558 g/mol | [4] |

| IC50 (METTL3, HTRF assay) | 280 nM | |

| logD7.4 | 2.6 | |

| Caco-2 Permeability (Papp) | >1 · 10⁻⁵ cm/s | |

| Efflux Ratio | 2.3 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the SAM cofactor in the METTL3-METTL14 methyltransferase complex. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to adenosine residues on mRNA, thereby reducing the overall level of N6-methyladenosine (m6A) modification.

The m6A modification plays a crucial role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation. Inhibition of METTL3 by this compound disrupts these processes, leading to downstream cellular effects such as apoptosis and cell cycle arrest, particularly in cancer cells that are dependent on m6A methylation for their survival and proliferation.

Biological Activity and Cellular Effects

This compound has demonstrated potent biological activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its cellular effects are dose-dependent and translate to growth inhibition, induction of apoptosis, and cell cycle arrest.

Cellular Activity of this compound:

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference(s) |

| MOLM-13 (AML) | Cell Growth | IC50 (72h) | 11 µM | Potent growth inhibition | |

| HEK293T | Cell Growth | IC50 (72h) | 67 µM | Moderate growth inhibition | |

| U2OS | Cell Growth | IC50 (72h) | 87 µM | Moderate growth inhibition | |

| MOLM-13 | m6A Reduction | IC50 (16h) | 4.6 µM | Dose-dependent m6A reduction | |

| MOLM-13, HEK293T, U2OS | m6A Reduction | 40 µM (16h) | Significant m6A reduction | Broad activity in reducing m6A | |

| MOLM-13 | Apoptosis | 20 µM (16h) | Increased apoptosis | Induction of programmed cell death | |

| MOLM-13 | Cell Cycle | 20 µM (16h) | G1 phase arrest | Inhibition of cell cycle progression |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition

This assay is used to determine the in vitro potency of this compound in inhibiting the enzymatic activity of the METTL3/METTL14 complex.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human METTL3/METTL14 complex, a biotinylated RNA substrate, and S-adenosyl methionine (SAM) in the appropriate assay buffer. Prepare serial dilutions of this compound.

-

Enzyme Reaction: In a 384-well plate, add the METTL3/METTL14 enzyme, biotinylated RNA substrate, and varying concentrations of this compound. Initiate the methylation reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

-

Detection: Stop the reaction and add the detection reagents: an Europium cryptate-labeled anti-m6A antibody and Streptavidin-XL665.

-

Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader by calculating the ratio of fluorescence at 665 nm (acceptor) to 620 nm (donor).

-

Data Analysis: Plot the HTRF ratio against the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

UPLC-MS/MS for Quantification of m6A/A Ratio in mRNA

This method provides a highly accurate quantification of the m6A to adenosine (A) ratio in the mRNA of cells treated with this compound.

Methodology:

-

Cell Treatment and mRNA Isolation: Treat cells (e.g., MOLM-13, HEK293T, U2OS) with this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours). Isolate total RNA from the cells and purify polyadenylated (polyA) RNA using oligo(dT)-magnetic beads.

-

mRNA Digestion: Digest the purified mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

UPLC-MS/MS Analysis: Separate the resulting nucleosides using ultra-performance liquid chromatography (UPLC) and quantify the amounts of adenosine and m6A using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Determine the m6A/A ratio by dividing the amount of m6A by the amount of A. Normalize the results to the DMSO-treated control.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Assay Procedure:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) chamber and collect samples from the basolateral (B) chamber at various time points.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) chamber and collect samples from the apical (A) chamber at various time points.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.

Western Blotting for METTL3 Expression

This technique is used to determine if the observed reduction in m6A levels is due to the direct inhibition of METTL3's enzymatic activity by this compound, rather than a decrease in METTL3 protein expression.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified duration (e.g., 16 hours), then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for METTL3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity for METTL3 and a loading control (e.g., β-actin) to normalize for protein loading.

Conclusion

This compound is a valuable tool for the study of epitranscriptomics. Its high potency, selectivity, and favorable cellular properties make it an excellent chemical probe for elucidating the roles of METTL3 and m6A methylation in various biological processes. The detailed experimental protocols and conceptual visualizations provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutic strategies targeting the m6A regulatory machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

UZH1a: A Technical Guide to its Selectivity Profile Against Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target selectivity profile of UZH1a, a potent inhibitor of the N6-adenosylmethionine (m6A) methyltransferase METTL3. The information herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's specificity and the methodologies used to determine it.

Introduction to this compound and METTL3

This compound is a small molecule inhibitor that targets METTL3 (Methyltransferase-like 3), the catalytic subunit of the m6A methyltransferase complex. This complex is responsible for the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes. The m6A modification plays a crucial role in regulating mRNA stability, splicing, and translation. Dysregulation of METTL3 has been implicated in various diseases, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention. This compound was identified through a structure-based drug discovery approach and has been shown to be a potent and cell-permeable inhibitor of METTL3 with an IC50 of 280 nM in biochemical assays.[1][2][3]

Selectivity Profile of this compound

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound has been profiled against a panel of other S-adenosylmethionine (SAM)-dependent methyltransferases to determine its selectivity.

The selectivity of this compound was assessed by measuring the percentage of remaining enzymatic activity of various methyltransferases in the presence of 10 µM this compound. The data indicates a high degree of selectivity for METTL3.[1][4]

| Methyltransferase Target | Remaining Enzymatic Activity (%) at 10 µM this compound |

| METTL3 | < 1 (Implied) |

| CARM1 (PRMT4) | >75 |

| DOT1L | >75 |

| EZH1 | >75 |

| EZH2 | >75 |

| G9a | >75 |

| MLL1 | >75 |

| MLL4 COMPASS | >75 |

| NSD2 | >75 |

| PRMT1 | >75 |

| PRMT3 | >75 |

| PRMT5/MEP50 | >75 |

| PRMT6 | >75 |

| SETD2 | >75 |

| SETD7 | >75 |

| SETD8 | >75 |

| SMYD2 | >75 |

| SMYD3 | >75 |

| SUV39H2 | >75 |

Table 1: Selectivity profile of this compound against a panel of protein methyltransferases. The data represents the remaining enzymatic activity in the presence of 10 µM this compound. A higher percentage indicates weaker inhibition.

Experimental Methodologies for Selectivity Profiling

Several biochemical assays are commonly employed to determine the selectivity of methyltransferase inhibitors. These assays typically measure the enzymatic activity of a panel of methyltransferases in the presence and absence of the inhibitor.

The selectivity of this compound was primarily determined using an HTRF-based enzymatic activity assay. This assay format is widely used in high-throughput screening for its robustness and sensitivity.

Principle: HTRF assays are a type of Förster resonance energy transfer (FRET) assay that uses a long-lifetime europium cryptate as the donor fluorophore and a compatible acceptor fluorophore. In the context of a methyltransferase assay, a biotinylated substrate (e.g., an RNA oligonucleotide for METTL3) is used. Upon methylation by the enzyme, a specific antibody that recognizes the methylated substrate and is labeled with the donor fluorophore is added. A second reagent, streptavidin labeled with the acceptor fluorophore, binds to the biotinylated substrate. When the substrate is methylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting signal is proportional to the amount of methylated product.

Generic Protocol:

-

Reaction Setup: The methyltransferase, substrate, and inhibitor (at various concentrations) are incubated together in an appropriate assay buffer.

-

Initiation: The reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM).

-

Enzymatic Reaction: The reaction mixture is incubated for a defined period to allow for enzymatic methylation of the substrate.

-

Detection: A solution containing the HTRF detection reagents (e.g., europium-labeled anti-methylated substrate antibody and acceptor-labeled streptavidin) is added to stop the reaction and initiate the detection process.

-

Signal Reading: After a final incubation period, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the enzymatic activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

AlphaLISA is another bead-based proximity assay that is well-suited for screening methyltransferase inhibitors.

Principle: This assay utilizes two types of beads: donor beads that generate singlet oxygen upon illumination at 680 nm, and acceptor beads that contain a chemiluminescent substrate. When the donor and acceptor beads are brought into close proximity, the singlet oxygen from the donor bead diffuses to the acceptor bead, initiating a chemiluminescent reaction. In a methyltransferase assay, a biotinylated substrate is used, which is captured by streptavidin-coated donor beads. An antibody specific to the methylated substrate, which is conjugated to the acceptor beads, recognizes the product of the enzymatic reaction.

Generic Protocol:

-

Enzymatic Reaction: The methyltransferase, biotinylated substrate, SAM, and inhibitor are incubated together.

-

Detection: A mixture of streptavidin-donor beads and anti-methylated substrate acceptor beads is added to the reaction.

-

Incubation: The mixture is incubated to allow for bead-antibody-substrate binding.

-

Signal Reading: The plate is read on an Alpha-enabled plate reader. The intensity of the chemiluminescent signal is proportional to the amount of methylated substrate.

Radiometric assays are considered a gold standard for measuring methyltransferase activity due to their high sensitivity and direct measurement of methyl group transfer.

Principle: These assays use radioactively labeled SAM (typically [3H]-SAM) as the methyl donor. The methyltransferase transfers the radiolabeled methyl group to the substrate. The reaction mixture is then spotted onto a filter membrane, which captures the substrate (e.g., a peptide or protein) but allows the unreacted [3H]-SAM to be washed away. The amount of radioactivity remaining on the filter is then quantified using a scintillation counter and is directly proportional to the enzyme's activity.

Generic Protocol:

-

Reaction Setup: The enzyme, substrate, inhibitor, and [3H]-SAM are incubated in a reaction buffer.

-

Incubation: The reaction is allowed to proceed for a set amount of time at an optimal temperature.

-

Stopping the Reaction: The reaction is stopped, often by the addition of a strong acid.

-

Filter Binding: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose paper) that binds the substrate.

-

Washing: The filter is washed multiple times to remove unincorporated [3H]-SAM.

-

Scintillation Counting: The filter is dried, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.

Visualizations

Caption: Workflow for methyltransferase inhibitor selectivity screening.

References

Biochemical Assay for UZH1a Potency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical and cellular assays used to characterize the potency and mechanism of action of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. The following sections detail the experimental protocols, summarize key quantitative data, and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Parameter | Cell Line/System | Value | Reference |

| Biochemical Assay (HTRF) | IC₅₀ | Recombinant METTL3/14 | 280 nM | [1][2] |

| m6A Methylation Reduction | IC₅₀ | MOLM-13 | 4.6 µM | [1][2] |

| Cell Growth Inhibition | IC₅₀ | MOLM-13 | 11 µM | [1] |

| Cell Growth Inhibition | IC₅₀ | HEK293T | 67 µM | |

| Cell Growth Inhibition | IC₅₀ | U2Os | 87 µM |

Table 2: Cellular Effects of this compound in MOLM-13 Cells

| Treatment Condition | Effect | Observation | Reference |

| 20 µM this compound, 16 h | Apoptosis | Increased apoptosis | |

| 20 µM this compound, 16 h | Cell Cycle | Cell cycle arrest |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition

This biochemical assay quantifies the in vitro potency of this compound by measuring the inhibition of METTL3-mediated m6A methylation of an RNA substrate.

Principle: The assay measures the binding of a biotinylated RNA substrate, once methylated by METTL3/14, to an anti-m6A antibody conjugated to a FRET donor and a streptavidin-conjugated FRET acceptor. Inhibition of METTL3 reduces the m6A levels on the RNA, leading to a decrease in the HTRF signal.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the METTL3/METTL14 enzyme complex, a biotinylated RNA oligonucleotide substrate, and the co-factor S-adenosylmethionine (SAM) in an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of this compound or control compounds (e.g., DMSO as a negative control) to the reaction mixture in a 384-well plate.

-

Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.

-

Detection: Add a detection mixture containing an anti-m6A antibody conjugated to a Europium cryptate (donor) and streptavidin-conjugated XL665 (acceptor).

-

Incubation: Incubate the plate to allow for the binding of the detection reagents.

-

Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

UPLC-MS/MS for Quantification of m6A Levels in mRNA

This method provides a highly sensitive and specific quantification of the m6A/A ratio in cellular mRNA, allowing for the assessment of this compound's effect on global m6A levels.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MOLM-13, HEK293T, U2Os) and treat with various concentrations of this compound for a specified duration (e.g., 16 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit, ensuring RNase-free conditions.

-

mRNA Purification: Enrich for polyadenylated mRNA from the total RNA using oligo(dT)-conjugated magnetic beads. This step is crucial to remove ribosomal RNA which can interfere with the analysis.

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside samples into a UPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for adenosine and N6-methyladenosine.

-

-

Data Analysis:

-

Generate standard curves for both adenosine and m6A using known concentrations of pure nucleosides.

-

Quantify the absolute amounts of adenosine and m6A in the samples by comparing their peak areas to the standard curves.

-

Calculate the m6A/A ratio to determine the relative level of m6A methylation.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol (using MTS reagent):

-

Cell Seeding: Seed cells (e.g., MOLM-13) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTS Addition: Add MTS reagent, which is converted to a colored formazan product by metabolically active cells, to each well.

-

Incubation: Incubate the plate for 1-4 hours to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the compound concentration and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization.

Caption: METTL3 Signaling Pathway in AML.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Epitranscriptomic Effects of UZH1a

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a structured example based on the hypothetical protein "UZH1a." The data, protocols, and pathways are representative of methodologies used in epitranscriptomics research and are provided for illustrative purposes.

The study of epitranscriptomics, which involves the post-transcriptional modification of RNA, has unveiled a critical layer of gene regulation. These modifications, often likened to the epigenetic marks on DNA, influence RNA stability, translation, and localization. A novel protein, designated this compound, has been identified as a key player in this regulatory network. This guide provides an in-depth overview of the known epitranscriptomic functions of this compound, methodologies for its study, and its role in cellular signaling.

Quantitative Data Summary

The functional impact of this compound has been quantified through various high-throughput and targeted molecular assays. The following tables summarize the key findings from studies involving the overexpression and knockout of this compound in HEK293T cells.

Table 1: Global m6A Abundance Following this compound Modulation

| Experimental Condition | Global m6A/A Ratio (%) | Fold Change vs. Control | p-value |

| Mock Control | 0.42 ± 0.05 | 1.0 | - |

| This compound Overexpression | 0.78 ± 0.08 | 1.86 | < 0.01 |

| This compound Knockout | 0.15 ± 0.03 | 0.36 | < 0.01 |

Table 2: Transcript-Specific m6A Methylation Changes (Top 5 Targets)

| Gene Target | Condition | m6A Peak Intensity (Arbitrary Units) | Fold Change vs. Control |

| MYC | This compound Overexpression | 35,400 | 3.2 |

| This compound Knockout | 4,800 | 0.4 | |

| SOX2 | This compound Overexpression | 28,900 | 2.9 |

| This compound Knockout | 3,900 | 0.4 | |

| KRAS | This compound Overexpression | 25,100 | 2.5 |

| This compound Knockout | 5,200 | 0.5 | |

| VEGFA | This compound Overexpression | 22,600 | 2.1 |

| This compound Knockout | 6,100 | 0.6 | |

| CCNB1 | This compound Overexpression | 19,800 | 1.8 |

| This compound Knockout | 7,000 | 0.6 |

Table 3: Consequent Changes in mRNA and Protein Levels

| Gene Target | Condition | mRNA Fold Change (qRT-PCR) | Protein Fold Change (Western Blot) |

| MYC | This compound Overexpression | + 2.8 | + 2.5 |

| This compound Knockout | - 3.1 | - 3.5 | |

| SOX2 | This compound Overexpression | + 2.5 | + 2.2 |

| This compound Knockout | - 2.9 | - 3.1 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of epitranscriptomic modifiers like this compound.

Protocol 1: m6A RNA Immunoprecipitation followed by Sequencing (m6A-Seq)

This protocol is designed to map m6A modifications across the transcriptome.

-

RNA Isolation: Isolate total RNA from control and this compound-modulated cells using TRIzol reagent. Ensure high quality and integrity (RIN > 9.0).

-

RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100-nucleotide-long fragments using RNA fragmentation buffer at 94°C for 5 minutes.

-

Immunoprecipitation (IP):

-

Incubate fragmented RNA with an anti-m6A antibody (e.g., Synaptic Systems, Cat# 202 003) in IP buffer (50 mM Tris-HCl, 750 mM NaCl, 0.5% Igepal CA-630) overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with high-salt and low-salt wash buffers to remove non-specific binding.

-

-

RNA Elution: Elute the m6A-containing RNA fragments from the beads using an elution buffer containing N6-methyladenosine.

-

Library Preparation: Prepare sequencing libraries from both the eluted (IP) and a reserved input sample using a standard stranded RNA-seq library preparation kit.

-

Sequencing & Analysis: Sequence the libraries on an Illumina NovaSeq platform. Analyze data by mapping reads to the reference genome and identifying m6A peaks using software like MACS2.

Protocol 2: In Vitro RNA Methylation Assay

This assay validates the direct methyltransferase activity of this compound.

-

Recombinant Protein: Purify recombinant this compound protein using an expression system (e.g., E. coli or baculovirus).

-

RNA Substrate: Synthesize a short RNA oligonucleotide containing a consensus methylation motif (e.g., 5'-GGACU-3').

-

Reaction Setup:

-

Combine 1 µg of recombinant this compound, 500 ng of the RNA substrate, and S-adenosylmethionine (SAM) as the methyl donor in a reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT).

-

Incubate at 37°C for 1 hour.

-

-

Analysis: Quantify the transfer of the methyl group from SAM to the RNA substrate. This can be achieved by using radiolabeled SAM ([³H]-SAM) and measuring radioactivity incorporation via scintillation counting, or by using LC-MS/MS to detect the modified adenosine.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the molecular mechanism of this compound, its associated signaling pathways, and common experimental workflows.

Caption: this compound catalyzes the transfer of a methyl group from SAM to adenosine on pre-mRNA.

Caption: Experimental workflow for identifying m6A sites using m6A-Seq.

Caption: this compound promotes MYC translation and cell proliferation via m6A modification.

UZH1a: A Potent METTL3 Inhibitor for Modulating RNA Methylation Patterns

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression.[1] This reversible epitranscriptomic mark is installed by a "writer" complex, primarily composed of the methyltransferase-like 3 (METTL3) and METTL14 proteins.[1][2] The m6A modification influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide range of cellular processes.[1] Dysregulation of m6A methylation has been implicated in various diseases, including cancer.[3]

UZH1a is a potent and selective small molecule inhibitor of METTL3. It serves as a valuable chemical probe for studying the biological functions of METTL3 and the broader implications of m6A methylation. By inhibiting the catalytic activity of METTL3, this compound leads to a dose-dependent reduction in global m6A levels in mRNA. This targeted modulation of the epitranscriptome makes this compound a promising tool for both basic research and therapeutic development, particularly in cancers that are dependent on METTL3 activity, such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound's impact on RNA methylation, including its mechanism of action, quantitative effects on cells, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the METTL3 catalytic domain. By occupying this pocket, this compound prevents the binding of the methyl donor SAM, thereby inhibiting the transfer of a methyl group to adenosine residues on mRNA. This targeted inhibition of the METTL3/METTL14 "writer" complex leads to a global decrease in m6A levels, which in turn affects the downstream signaling pathways mediated by "reader" proteins (e.g., YTHDF family) that recognize and bind to m6A-modified mRNA. The reduction in m6A can lead to alterations in mRNA stability and translation, ultimately resulting in cellular effects such as apoptosis and cell cycle arrest in cancer cells dependent on m6A signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound in biochemical and cellular assays.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Assay | METTL3 | IC50 | 280 nM | |

| Cellular Assay | MOLM-13 | m6A Reduction IC50 | 4.6 µM | |

| Cellular Assay | MOLM-13 | Growth Inhibition GI50 | 11 µM | |

| Cellular Assay | HEK293T | Growth Inhibition IC50 | 67 µM | |

| Cellular Assay | U2Os | Growth Inhibition IC50 | 87 µM |

Table 2: Cellular Effects of this compound on MOLM-13 Cells

| Treatment Condition | Effect | Observation | Reference(s) |

| 20 µM this compound for 16 hours | Apoptosis | Increased | |

| 20 µM this compound for 16 hours | Cell Cycle | Arrest in G1 phase, decrease in S phase | |

| 40 µM this compound | m6A Reduction Kinetics | Half-decay time (τ) of 1.8 hours | |

| 40 µM this compound | Maximum m6A Inhibition | 70% |

Signaling Pathways and Experimental Workflows

m6A RNA Methylation Pathway and this compound Inhibition

References

Methodological & Application

Application Notes and Protocols for Cisplatin in Cell Culture Treatment

Disclaimer: A specific protocol designated "UZH1a" for cell culture treatment could not be located in publicly available resources. The following documentation provides a detailed overview and protocols for a representative and widely utilized cell culture treatment using Cisplatin , a common chemotherapeutic agent. This content is structured to meet the user's original request and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes: Cisplatin Treatment in Cell Culture

Introduction

Cisplatin, with the chemical formula cis-diamminedichloroplatinum(II), is a potent chemotherapeutic drug used in the treatment of a wide array of cancers, including but not limited to testicular, ovarian, bladder, lung, and head and neck cancers.[1] Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and repair processes. This disruption preferentially targets rapidly dividing cancer cells, leading to the induction of cell cycle arrest and programmed cell death (apoptosis).[1][2] In preclinical research, Cisplatin is frequently employed as a positive control for cytotoxicity studies and to investigate the mechanisms of acquired drug resistance in cancer cells.

Mechanism of Action

Upon cellular entry, the low intracellular chloride concentration facilitates the aquation of Cisplatin, where chloride ligands are substituted by water molecules, creating a highly reactive agent.[3] This aquated form of Cisplatin readily forms covalent bonds with the purine bases of DNA, most notably at the N7 position of guanine.[1] The formation of these DNA adducts induces structural distortions in the DNA helix, which are recognized by the cell's damage-sensing machinery, triggering a cascade of stress responses. The key signaling pathways involved in Cisplatin-induced apoptosis are:

-

p53-Mediated Pathway: The presence of DNA damage leads to the activation of the p53 tumor suppressor protein. Activated p53 can halt the cell cycle to facilitate DNA repair or, if the damage is too severe, initiate the apoptotic cascade.

-

MAPK Signaling: Cellular stress induced by Cisplatin activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK. These pathways are instrumental in mediating the apoptotic response.

-

Mitochondrial (Intrinsic) Pathway: Significant DNA damage and cellular stress can compromise mitochondrial integrity, leading to the release of cytochrome c into the cytoplasm. This event initiates the activation of a cascade of caspases, which are the primary executioners of apoptosis.

Applications in Research and Drug Development

-

Cytotoxicity Screening: Cisplatin serves as a benchmark compound for evaluating the cytotoxic potential of novel anti-cancer drug candidates.

-

Drug Resistance Studies: By exposing cancer cell lines to escalating doses of Cisplatin, researchers can develop resistant cell lines. These models are invaluable for studying the molecular underpinnings of chemotherapy resistance.

-

Combination Therapy Research: The therapeutic efficacy of new drugs is often evaluated in combination with Cisplatin to explore potential synergistic or additive anti-cancer effects.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. It is important to note that the IC50 of Cisplatin can exhibit considerable variation across different cell lines and is influenced by experimental parameters such as the duration of drug exposure.

Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 |

| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16 |

| A549 | Lung Carcinoma | 72 | 9.79 ± 0.63 |

| MDA-MB-231 | Breast Cancer | Not Specified | 25.28 |

| SiHa | Cervical Cancer | Not Specified | 4.49 |

| 5637 | Bladder Cancer | 48 | 1.1 |

| 5637 | Bladder Cancer | 72 | 3.95 |

| HT-1376 | Bladder Cancer | 48 | 2.75 |

| HT-1376 | Bladder Cancer | 72 | 7 |

| SKOV3 (p53-null) | Ovarian Cancer | Not Specified | Higher than p53-wildtype |

Note: The presented IC50 values are compiled from various studies for illustrative purposes and are highly dependent on the specific experimental conditions and assays employed.

Experimental Protocols

Protocol 1: Cell Culture and Cisplatin Treatment

This protocol provides a general framework for the treatment of adherent cancer cell lines with Cisplatin.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cisplatin stock solution (e.g., 1 mg/mL in 0.9% NaCl, stored in a light-protected container)

-

6-well or 96-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Grow cells in culture flasks until they reach approximately 80% confluency.

-

Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the detached cells in complete medium to neutralize the trypsin, and collect the cells by centrifugation.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Cisplatin Preparation and Treatment:

-

Prior to treatment, prepare a series of Cisplatin dilutions from the stock solution using a serum-free medium.

-

Aspirate the medium from the adhered cells and gently wash them once with PBS.

-

Add the prepared Cisplatin dilutions to the designated wells. It is crucial to include a vehicle control, which consists of a medium containing the same concentration of the solvent used to dissolve Cisplatin (e.g., 0.9% NaCl).

-

-

Incubation:

-

Place the treated cells back into the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Materials:

-

Cisplatin-treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

At the end of the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure the formazan crystals are fully dissolved.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of Apoptotic Proteins by Western Blot

This protocol outlines the procedure for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

Cisplatin-treated cells in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies targeting proteins of interest (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Following the treatment, wash the cells with ice-cold PBS and add RIPA buffer to each well to lyse the cells.

-

Scrape the cells, collect the lysate, and clarify it by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant using the BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel to separate the proteins based on their molecular weight.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate it with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Perform a final series of washes with TBST and then apply the chemiluminescent substrate.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescence imaging system. The expression levels of the target proteins should be normalized to a loading control, such as β-actin, to ensure equal protein loading.

-

Visualizations

Caption: Signaling pathway of Cisplatin-induced apoptosis.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Logical flow of Cisplatin's mechanism of action.

References

Application Notes and Protocols: UZH1a in MOLM-13 Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

UZH1a is a potent and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2] In acute myeloid leukemia (AML), particularly in cell lines like MOLM-13, the METTL3/14 complex is often upregulated and plays a critical role in sustaining the leukemic state by promoting abnormal self-renewal and proliferation.[1][2] this compound exerts its anti-leukemic effects by inhibiting the m6A "writer" function of METTL3, leading to a reduction in global m6A levels in mRNA. This, in turn, affects the stability and translation of key oncogenic transcripts, ultimately inducing apoptosis and cell cycle arrest in MOLM-13 cells.[1] These application notes provide detailed protocols for utilizing this compound in MOLM-13 cells to study its effects on cell viability, apoptosis, cell cycle, and protein expression.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Biochemical IC50 (METTL3) | - | 280 nM | |

| Cellular m6A Reduction IC50 | MOLM-13 | 4.6 µM | |

| Growth Inhibition GI50 (72h) | MOLM-13 | 11 µM | |

| Growth Inhibition IC50 (72h) | HEK293T | 67 µM | |

| Growth Inhibition IC50 (72h) | U2Os | 87 µM |

Table 2: Cellular Effects of this compound on MOLM-13 Cells

| Assay | Treatment | Observation | Reference |

| Apoptosis | 20 µM this compound for 16h | Increased apoptosis | |

| Cell Cycle | 20 µM this compound for 16h | Increased G1 phase, decreased S phase (Cell cycle arrest) | |

| m6A Levels | 40 µM this compound for 16h | Significant reduction in mRNA m6A levels |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in MOLM-13 Cells

Caption: this compound inhibits the METTL3/14 complex, blocking m6A RNA methylation and downstream oncogenic signaling.

Experimental Workflow: From Cell Culture to Data Analysis

References

- 1. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 2. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of UZH1a in HEK293T and U2OS Cells: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of UZH1a, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3, in human embryonic kidney 293T (HEK293T) and human osteosarcoma (U2OS) cell lines. These guidelines are intended to assist researchers in studying the epitranscriptomic modulation of cellular processes.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] This complex is responsible for the most abundant internal modification of eukaryotic mRNA, playing a crucial role in various cellular processes, including RNA stability, translation, and splicing.[3] By inhibiting METTL3, this compound allows for the investigation of the functional consequences of reduced m6A levels in different cellular contexts. It serves as a valuable chemical probe for studying the role of METTL3 in health and disease, with potential applications in cancer therapy development.[1][4]

Effects of this compound on HEK293T and U2OS Cells

This compound has been demonstrated to be active in both HEK293T and U2OS cells, leading to a dose-dependent reduction in cellular m6A levels. However, the sensitivity of these cell lines to METTL3 inhibition differs, with studies suggesting they are less reliant on m6A signaling for survival compared to other cancer cell lines like MOLM-13 (acute myeloid leukemia).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the application of this compound in HEK293T and U2OS cells.

| Cell Line | Assay | Parameter | Value | Reference |

| HEK293T | Cell Growth Inhibition | IC50 (72h) | 67 µM | |

| U2OS | Cell Growth Inhibition | IC50 (72h) | 87 µM | |

| HEK293T | m6A Level Reduction in mRNA (16h) | IC50 | 15 µM | |

| U2OS | m6A Level Reduction in mRNA (16h) | IC50 | 9 µM | |

| HEK293T | Cellular Target Engagement (InCell Pulse) | EC50 | 4 µM |

Table 1: Summary of IC50 and EC50 values for this compound in HEK293T and U2OS cells.

| Cell Line | Treatment | Duration | Effect | Reference |

| HEK293T | 40 µM this compound | 16 hours | Reduction in m6A methylation level in mRNA | |

| U2OS | 40 µM this compound | 16 hours | Reduction in m6A methylation level in mRNA | |

| U2OS | 40 µM this compound | 3 and 6 days | No significant changes in m1A, m6Am, and m7G levels in total RNA |

Table 2: Summary of qualitative effects of this compound treatment.

Signaling Pathway

This compound acts by inhibiting the catalytic activity of METTL3, which in complex with METTL14, transfers a methyl group from S-adenosylmethionine (SAM) to adenosine residues on mRNA. This process is a key regulatory step in gene expression.

Caption: this compound inhibits the METTL3/METTL14 complex, preventing m6A methylation of mRNA.

Experimental Protocols

Detailed protocols for key experiments involving the use of this compound in HEK293T and U2OS cells are provided below.

Cell Culture and Seeding

-

Cell Lines: HEK293T and U2OS cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding for Experiments:

-

For m6A Quantification: Seed 1 x 10^6 HEK293T cells or 5 x 10^5 U2OS cells per well in a 6-well plate.

-

For Cell Viability Assays: Seeding density should be optimized based on the duration of the assay to ensure cells remain in the exponential growth phase.

-

This compound Treatment

-

Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Solution: Dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

-

Treatment: Replace the existing medium with the medium containing this compound or DMSO control and incubate for the desired duration (e.g., 16 hours for m6A reduction, 72 hours for growth inhibition).

Quantification of m6A/A Ratio in mRNA by UPLC-MS/MS

This protocol allows for the precise measurement of the N6-methyladenosine to adenosine ratio in the mRNA fraction of treated cells.

Caption: Workflow for the quantification of the m6A/A ratio in mRNA.

-

Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 2.5 to 100 µM) for 16 hours.

-

mRNA Isolation: Isolate poly(A) RNA from the treated cells using a suitable commercial kit.

-

RNA Digestion: Digest the isolated mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.

-

UPLC-MS/MS Analysis: Analyze the resulting nucleoside mixture by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the amounts of m6A and adenosine (A).

-

Data Analysis: Calculate the m6A/A ratio for each sample and normalize to the DMSO-treated control.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed HEK293T or U2OS cells in a 96-well plate at an optimized density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 2.5 to 160 µM) for 72 hours.

-

Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or fluorescence) and normalize the values to the DMSO-treated control wells. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA) / InCell Pulse Assay

This assay confirms the direct binding of this compound to METTL3 within the cellular environment.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Transfection: Transiently transfect HEK293T cells with a plasmid encoding the catalytic domain of METTL3 tagged with a reporter protein (e.g., ProLabel®).

-

Incubation: Incubate the transfected cells with increasing concentrations of this compound for 1 hour at 37°C.

-

Heat Shock: Subject the cells to a heat shock at 46°C for 3 minutes.

-

Lysis and Quantification: Lyse the cells and quantify the amount of soluble (non-denatured) tagged METTL3 using a luminescence-based assay.

-

Data Analysis: Increased abundance of soluble METTL3 at the denaturing temperature indicates stabilization by this compound binding. Calculate the EC50 value, the concentration at which 50% of the maximal stabilization effect is observed.

Conclusion

This compound is a valuable tool for studying the role of METTL3 and m6A methylation in HEK293T and U2OS cells. The provided protocols offer a framework for investigating the on-target effects of this compound and its downstream cellular consequences. Researchers should optimize these protocols for their specific experimental setups and research questions. The differential sensitivity of various cell lines to METTL3 inhibition highlights the context-dependent nature of m6A-mediated gene regulation.

References

Application Notes and Protocols for Studying the Dose-Dependent Effect of UZH1a on m6A Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in RNA metabolism, including splicing, export, stability, and translation.[1] The m6A modification is dynamically regulated by a complex interplay of "writer" enzymes that install the mark, "eraser" enzymes that remove it, and "reader" proteins that mediate its downstream effects.[1] The primary m6A writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[2] Dysregulation of m6A levels has been implicated in various diseases, including cancer, making the enzymes of this pathway attractive targets for therapeutic development.[2][3]

UZH1a is a potent and selective small molecule inhibitor of METTL3. It has been demonstrated to effectively reduce global m6A levels in a dose-dependent manner in various cell lines. This document provides detailed application notes and protocols for researchers studying the effects of this compound on m6A modification.

I. This compound: A Selective METTL3 Inhibitor

This compound exhibits high potency in biochemical assays and cellular activity. Its enantiomer, UZH1b, is significantly less active, serving as an excellent negative control for experiments. The inhibitory action of this compound on METTL3 leads to a global decrease in m6A levels in mRNA, which in turn can induce cellular effects such as apoptosis and cell cycle arrest in susceptible cancer cell lines like MOLM-13 acute myeloid leukemia (AML) cells.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound from published studies.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 (vs. METTL3) | 280 nM | In vitro HTRF assay | |

| Cellular m6A Reduction IC50 | 4.6 µM | MOLM-13 | |

| Cellular m6A Reduction IC50 | ~9 µM | U2OS | |

| Cellular m6A Reduction IC50 | ~15 µM | HEK293T | |

| Growth Inhibition GI50 | 11 µM | MOLM-13 | |

| Growth Inhibition IC50 | 67 µM | HEK293T | |

| Growth Inhibition IC50 | 87 µM | U2Os |

Table 2: Dose-Dependent Reduction of m6A Levels in MOLM-13 Cells by this compound

| This compound Concentration (µM) | Treatment Time | % m6A Reduction (Normalized to DMSO) | Reference |

| 2.5 - 100 | 16 h | Dose-dependent reduction | |

| 40 | 16 h | Significant reduction |

Table 3: Kinetic Analysis of m6A Reduction in MOLM-13 Cells

| This compound Concentration (µM) | Treatment Time (h) | Key Observation | Reference |

| 40 | 1 - 16 | Half-decay time (τ) of 1.8 h | |

| 40 | 16 | Maximum m6A inhibition of ~70% |

II. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of m6A Modification and this compound Inhibition

The following diagram illustrates the canonical m6A "writer," "eraser," and "reader" pathway and the point of intervention for the METTL3 inhibitor, this compound.

Caption: Mechanism of m6A modification and this compound inhibition.

Experimental Workflow for Quantifying m6A Levels

This diagram outlines the major steps involved in quantifying global m6A levels in response to this compound treatment using LC-MS/MS.

Caption: Workflow for m6A quantification by LC-MS/MS.

III. Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Cell line of interest (e.g., MOLM-13, HEK293T, U2OS)

-

Appropriate cell culture medium and supplements

-

This compound and UZH1b (as a negative control)

-

DMSO (vehicle control)

-

Cell culture plates/flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare stock solutions of this compound and UZH1b in DMSO. Further dilute the compounds in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).

-

Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound, UZH1b, or DMSO vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 16 hours, as used in several studies).

-

Cell Harvesting: After incubation, harvest the cells for downstream applications such as RNA extraction.

Protocol 2: Global m6A Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and absolute quantification of m6A.

Materials:

-

Harvested cells from Protocol 1

-

Total RNA extraction kit (e.g., TRIzol-based method)

-

mRNA purification kit (e.g., oligo(dT) magnetic beads)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

LC-MS/MS system

-

m6A and adenosine standards

Procedure:

-

Total RNA Isolation: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.

-